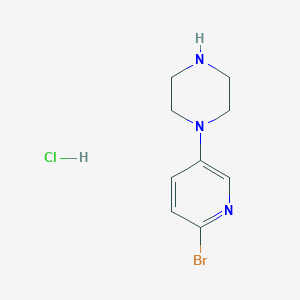
trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride: is a chemical compound that belongs to the class of cyclohexylamines. It is characterized by the presence of a cyclohexane ring substituted with a 3-methoxy-propyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with 3-methoxy-propylamine under reductive amination conditions to form trans 4-(3-Methoxy-propyl)-cyclohexylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of various cyclohexylamine derivatives.
Biology:
- Investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Cyclohexylamine: A simpler analog without the 3-methoxy-propyl group.
4-(3-Methoxy-propyl)-cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness:
- The presence of the 3-methoxy-propyl group and the amine functionality in trans 4-(3-Methoxy-propyl)-cyclohexylamine hydrochloride imparts unique chemical and biological properties, distinguishing it from other cyclohexylamine derivatives.
Propiedades
Fórmula molecular |
C10H22ClNO |
|---|---|
Peso molecular |
207.74 g/mol |
Nombre IUPAC |
4-(3-methoxypropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h9-10H,2-8,11H2,1H3;1H |
Clave InChI |
IXVAXPAYLDDSFT-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
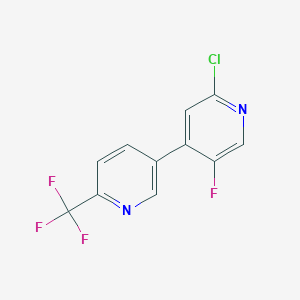
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
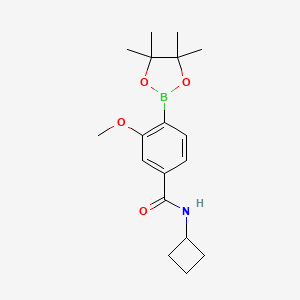
![(2S,3S,4R,5S)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13721680.png)
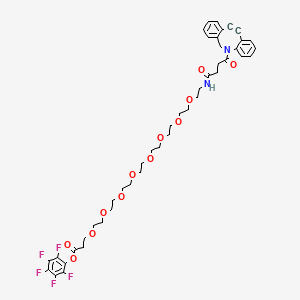
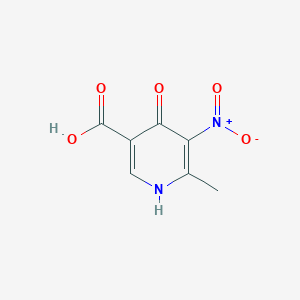
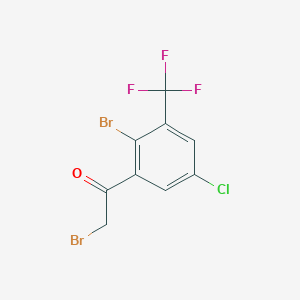
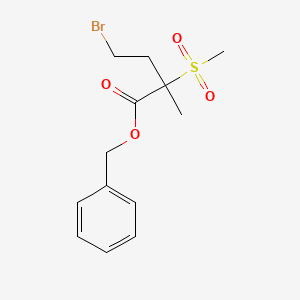
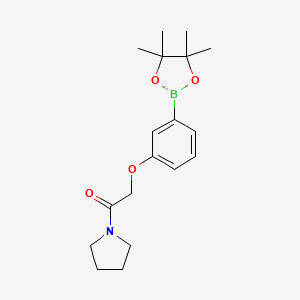
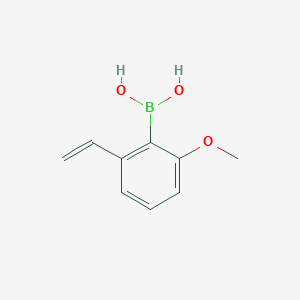
![6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13721729.png)

